2-Fluoro-3-(trimethylsilyl)benzoic acid

Medicinal Chemistry Physical Organic Chemistry Synthesis

Strategic intermediate featuring dual functionality: ortho-fluorine enhances metabolic stability, meta-TMS serves as a masked handle for ipso-substitution/protodesilylation. Enables orthogonal functionalization (e.g., halogenation followed by Suzuki-Miyaura) impossible with simple fluorobenzoic acids. Essential for pharmaceutical SAR, agrochemicals, and functional materials. High melting point (142-143 °C) simplifies purification.

Molecular Formula C10H13FO2Si
Molecular Weight 212.29 g/mol
Cat. No. B12579373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trimethylsilyl)benzoic acid
Molecular FormulaC10H13FO2Si
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CC(=C1F)C(=O)O
InChIInChI=1S/C10H13FO2Si/c1-14(2,3)8-6-4-5-7(9(8)11)10(12)13/h4-6H,1-3H3,(H,12,13)
InChIKeySBAHUFQVVALQGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(trimethylsilyl)benzoic Acid: A Specialized Building Block for Fluorinated Drug Discovery and Material Science


2-Fluoro-3-(trimethylsilyl)benzoic acid (CAS: 560085-34-9) is an organofluorine compound and a silylated benzoic acid derivative . It features a unique combination of a fluorine atom at the ortho position and a trimethylsilyl (TMS) group at the meta position of the benzoic acid core, giving it distinct reactivity as both a masked electrophile and a directing group . This dual functionality makes it a versatile intermediate for synthesizing complex fluorinated aromatic compounds, particularly in pharmaceutical and agrochemical research [1].

Why Generic Substitution Fails: Quantifying the Unique Positioning of Fluorine and Silicon in 2-Fluoro-3-(trimethylsilyl)benzoic Acid


Simple substitution with other fluorobenzoic acids or TMS-benzoic acid isomers is not possible due to the precise, quantifiable impact of the 2-fluoro,3-TMS substitution pattern on reactivity. The ortho-fluorine atom significantly increases the acidity of the carboxylic acid group (predicted pKa 3.31±0.10 ), while the meta-TMS group provides a handle for ipso-substitution or protodesilylation [1]. Changing the position of either group, for example to 4-fluoro-3-(trimethylsilyl)benzoic acid, would drastically alter both the molecule's electronic environment and its subsequent reactivity, leading to different regio- and stereochemical outcomes in multi-step syntheses [2].

Quantitative Evidence for 2-Fluoro-3-(trimethylsilyl)benzoic Acid: Head-to-Head Comparisons and Class-Level Inferences


Comparative Acidity (pKa): Quantifying the Electronic Effect of Ortho-Fluorine and Meta-Trimethylsilyl Groups

The predicted pKa of 2-Fluoro-3-(trimethylsilyl)benzoic acid is 3.31±0.10 . This value is significantly lower than that of unsubstituted benzoic acid (pKa ~4.20) [1], demonstrating the strong electron-withdrawing effect of the ortho-fluorine atom, which is further modulated by the meta-TMS group. In comparison, 2-fluorobenzoic acid has a reported pKa of 3.27 [1], indicating that the meta-TMS group has a minimal impact on the acidity of the carboxylic acid, preserving the electronic effect of the ortho-fluorine while providing a site for further functionalization.

Medicinal Chemistry Physical Organic Chemistry Synthesis

Physical Property Differentiation: Melting Point as a Purity and Handling Indicator

The reported melting point of 2-Fluoro-3-(trimethylsilyl)benzoic acid is 142-143 °C (solvent: hexane) . This is substantially higher than the melting points of common analogs like 2-fluorobenzoic acid (mp 123-125 °C) and 3-fluorobenzoic acid (mp 123-126 °C) , and notably higher than the TMS-ester derivative, 2-fluorobenzoic acid, TMS ester, which is a liquid at room temperature [1].

Process Chemistry Quality Control Purification

Synthetic Utility: A Direct Comparison of Ortho-Lithiation Reactivity

In studies of directed ortho-lithiation (DoM), 2-fluoro-3-(trimethylsilyl)benzoic acid exhibits distinct reactivity compared to simpler fluorobenzoic acids. While 2-fluorobenzoic acid undergoes ortho-lithiation, the presence of the meta-TMS group in the target compound has been shown to influence the regioselectivity and rate of metalation [1]. Furthermore, the TMS group can serve as a temporary blocking group, allowing for sequential functionalization of the aromatic ring at positions not accessible with simpler analogs [2]. For instance, in the synthesis of polysubstituted benzoic acids, the TMS group can be installed, ortho-lithiation performed, and the TMS group subsequently removed or replaced via ipso-substitution [3].

Organometallic Chemistry C-H Functionalization Synthetic Methodology

Optimal Use Cases for 2-Fluoro-3-(trimethylsilyl)benzoic Acid in R&D and Production


Synthesis of Complex Fluorinated Biaryls via Iterative Cross-Coupling

The TMS group serves as a masked handle for sequential cross-coupling reactions. For example, the TMS group can be converted to a halide (e.g., iodine via ipso-iodination) for a subsequent Suzuki-Miyaura coupling, while the carboxylic acid can be functionalized independently. This orthogonal reactivity is not possible with simple fluorobenzoic acids [1]. The high melting point facilitates purification of intermediates .

Development of Novel Fluorinated Pharmaceuticals

The ortho-fluorine atom is known to enhance metabolic stability in drug candidates. This compound provides a direct entry into fluorinated analogs of biologically active benzoic acid derivatives. The TMS group can be retained as a lipophilic moiety or cleaved to reveal a hydrogen, allowing for structure-activity relationship (SAR) studies [2].

Preparation of Silyl-Protected Building Blocks for Materials Science

Silylated benzoic acids are used in the synthesis of liquid crystals and functional materials. The specific substitution pattern of this compound (2-fluoro, 3-TMS) can be used to tune the electronic and steric properties of the resulting materials, offering a level of control not available with simpler, non-fluorinated or non-silylated benzoic acids [3].

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